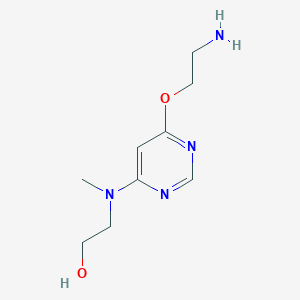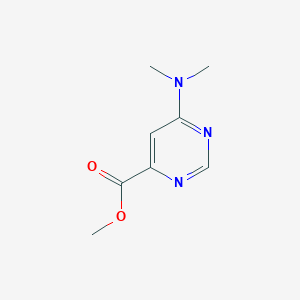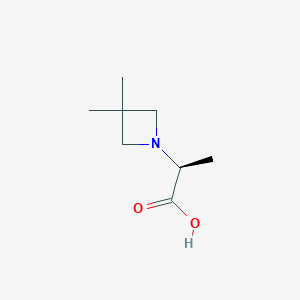
2-((3,3-Difluorocyclobutyl)methoxy)isonicotinic acid
Overview
Description
2-((3,3-Difluorocyclobutyl)methoxy)isonicotinic acid, also known as 2-((3,3-difluorocyclobutyl)methoxy)isonicotinamide, is a novel small molecule inhibitor. It is a derivative of nicotinamide, and has been shown to be a potent inhibitor of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). This enzyme is involved in the NAD+ salvage pathway, which is important for energy metabolism in cells. NAMPT inhibitors have shown promise as potential therapeutic agents for a variety of diseases, including cancer.
Scientific Research Applications
Synthesis and Characterization :
- Schiff base compounds structurally related to isonicotinic acid were synthesized and characterized, providing insights into their molecular structures, configurations, and intermolecular interactions, which are essential for understanding and manipulating the chemical behavior of similar compounds like 2-((3,3-Difluorocyclobutyl)methoxy)isonicotinic acid (Yang, 2007).
Organocatalytic Applications :
- Isonicotinic acid was used as a dual and biological organocatalyst in the synthesis of pyranopyrazoles, demonstrating its potential as a catalyst in organic synthesis processes, a role potentially extendable to similar compounds (Zolfigol et al., 2013).
Molecular Electronic Properties Analysis :
- A detailed study on the molecular structure and electronic properties of isonicotinic acid derivatives revealed valuable information about the molecular conformations, electronic properties, and stability, which could be relevant for the research of similar compounds (Uğurlu, 2017).
Radiopharmaceutical Research :
- Research on radiopharmaceutical applications, such as the synthesis of 2-[11C]cyano-isonicotinic acid hydrazide for differential diagnosis of tuberculoma, indicates the potential of isonicotinic acid derivatives in medical imaging and diagnostics (Somawardhana et al., 1991).
Photophysical and Luminescent Properties :
- Studies on luminescent hybrid materials using derivatives of isonicotinic acid, like the ones involving 2-hydroxynicotinic acid, provide insights into the design of materials with specific photophysical properties, which might be applicable to this compound as well (Wang & Yan, 2006).
Electrochemical Studies :
- Investigations on the electroreduction of isonicotinic acid on mercury cathodes give an understanding of its electrochemical behavior, which could be relevant for similar compounds in electrochemical applications (Zhenghao & Zhi-bin, 1985).
properties
IUPAC Name |
2-[(3,3-difluorocyclobutyl)methoxy]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c12-11(13)4-7(5-11)6-17-9-3-8(10(15)16)1-2-14-9/h1-3,7H,4-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQPRQYPPBHUFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![methyl 6-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)pyridazine-3-carboxylate](/img/structure/B1480366.png)









